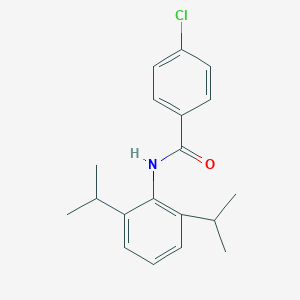![molecular formula C22H19NO3 B311644 Ethyl 4-[(4-phenylbenzoyl)amino]benzoate](/img/structure/B311644.png)
Ethyl 4-[(4-phenylbenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4-phenylbenzoyl)amino]benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a biphenyl moiety, and an amide linkage. Its molecular formula is C22H19NO3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-phenylbenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenylcarbonyl chloride.
Amidation Reaction: The biphenylcarbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(4-biphenylylcarbonyl)amino]benzoic acid.
Esterification: Finally, the 4-[(4-biphenylylcarbonyl)amino]benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Ethyl 4-[(4-phenylbenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
Ethyl 4-[(4-phenylbenzoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 4-[(4-phenylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Ethyl 4-aminobenzoate:
Ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate: A structurally similar compound with slight variations in the biphenyl moiety.
Uniqueness: Ethyl 4-[(4-phenylbenzoyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl moiety and amide linkage contribute to its stability and reactivity, making it a valuable compound in various applications.
属性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
ethyl 4-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H19NO3/c1-2-26-22(25)19-12-14-20(15-13-19)23-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,23,24) |
InChI 键 |
MXGXGPMVXXKJDB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-fluoro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311569.png)
![4-fluoro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311570.png)


![N-{2-[(3,4-dimethoxybenzoyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B311574.png)


![Methyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B311578.png)



